An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridine-3-sulfonic Acid and its Core Scaffold
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridine-3-sulfonic Acid and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the imidazo[1,2-a]pyridine scaffold, with a specific focus on derivatives functionalized at the 3-position, exemplified by Imidazo[1,2-a]pyridine-3-sulfonic acid. While specific experimental data for Imidazo[1,2-a]pyridine-3-sulfonic acid is not extensively available in peer-reviewed literature, this guide leverages data from closely related analogues to provide a thorough understanding of the synthesis, reactivity, and physicochemical properties of this important heterocyclic system. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1]
Core Chemical Properties of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. This arrangement results in a unique electron distribution and chemical reactivity. The scaffold is known for its thermal stability and can be functionalized at various positions, with the C-3 position being particularly susceptible to electrophilic substitution.[2]
Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives
The physicochemical properties of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents. The introduction of a sulfonic acid group at the C-3 position is expected to dramatically increase the polarity and aqueous solubility of the parent scaffold. Below is a table summarizing key physicochemical properties of the parent imidazo[1,2-a]pyridine and a representative C-3 functionalized analogue.
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine-3-sulfonic acid (Predicted/Supplier Data) |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂O₃S |
| Molecular Weight | 118.14 g/mol | 198.20 g/mol |
| Melting Point | 36-38 °C | Data not available |
| Boiling Point | 103 °C at 1 mmHg | Data not available |
| Solubility | Soluble in organic solvents | Expected to be soluble in water and polar organic solvents |
| pKa | Data not available | Data not available (expected to be acidic) |
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several synthetic routes available. The most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
General Synthesis of the Imidazo[1,2-a]pyridine Scaffold
A widely used method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation followed by cyclization and dehydration.
Caption: Generalized Tschitschibabin synthesis of the imidazo[1,2-a]pyridine core.
Synthesis of Imidazo[1,2-a]pyridine-3-sulfonic acid
Hypothetical Experimental Protocol for Sulfonation:
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Dissolution: Dissolve imidazo[1,2-a]pyridine (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Sulfonating Agent: Add a sulfonating agent, such as chlorosulfonic acid (1.1 equivalents), dropwise to the cooled solution with vigorous stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
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Quenching: Carefully quench the reaction by pouring the mixture onto crushed ice.
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Isolation: The product, Imidazo[1,2-a]pyridine-3-sulfonic acid, would likely precipitate from the aqueous solution. The solid can then be collected by filtration, washed with cold water, and dried under vacuum.
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Purification: Further purification could be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.
Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system exhibits a rich and diverse reactivity profile. The C-3 position is particularly reactive towards electrophiles. Other positions on both the imidazole and pyridine rings can also undergo functionalization, often requiring more forcing conditions or the use of metal catalysis.[2]
Caption: Reactivity map of the imidazo[1,2-a]pyridine scaffold.
Spectroscopic Characterization
The structural elucidation of imidazo[1,2-a]pyridine derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for Imidazo[1,2-a]pyridine-3-sulfonic acid are not publicly available, the following sections describe the expected spectral features based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of an imidazo[1,2-a]pyridine derivative will show characteristic signals for the protons on both the imidazole and pyridine rings. The chemical shifts of these protons are influenced by the electronic effects of the substituents. For a 3-substituted derivative, the proton at C-2 would typically appear as a singlet in the aromatic region. The protons on the pyridine ring will exhibit characteristic coupling patterns.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the imidazo[1,2-a]pyridine core will have distinct chemical shifts, with the carbons bearing heteroatoms appearing at lower field.
Representative NMR Data for a C-3 Functionalized Imidazo[1,2-a]pyridine Analogue:
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C-2 | ~8.0 (s) | ~145 |
| C-3 | - | ~110 |
| C-5 | ~7.5 (d) | ~125 |
| C-6 | ~6.8 (t) | ~112 |
| C-7 | ~7.2 (t) | ~124 |
| C-8 | ~7.6 (d) | ~117 |
Note: These are approximate chemical shifts and can vary depending on the solvent and the specific substituent at C-3.
Infrared (IR) Spectroscopy
The IR spectrum of Imidazo[1,2-a]pyridine-3-sulfonic acid is expected to show characteristic absorption bands for the sulfonic acid group, in addition to the vibrations of the heterocyclic core.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (sulfonic acid) | 3200-2500 (broad) |
| S=O stretch (sulfonic acid) | 1250-1160 and 1060-1030 |
| C=N and C=C stretching (aromatic) | 1650-1450 |
| C-H stretching (aromatic) | 3100-3000 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For Imidazo[1,2-a]pyridine-3-sulfonic acid (C₇H₆N₂O₃S), the expected molecular ion peak [M]⁺ would be at m/z 198.01. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
Biological Significance and Drug Development
The imidazo[1,2-a]pyridine scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[1] Derivatives of this core structure have been developed as therapeutic agents for various conditions.
Established and Investigational Therapeutic Applications
Imidazo[1,2-a]pyridine derivatives have been investigated for a multitude of therapeutic applications, including:
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Hypnotics and Anxiolytics: Zolpidem and Alpidem are well-known drugs containing the imidazo[1,2-a]pyridine core that act as GABA-A receptor agonists.
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Anticancer Agents: Numerous studies have explored the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of various kinases involved in cancer progression.[3]
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Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory properties.
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Antimicrobial and Antiviral Agents: The scaffold has been a template for the development of new antibacterial, antifungal, and antiviral drugs.
The introduction of a sulfonic acid group, as in Imidazo[1,2-a]pyridine-3-sulfonic acid, could modulate the biological activity and pharmacokinetic properties of the parent molecule, potentially leading to new therapeutic applications.
Generalized Signaling Pathway Involvement
While a specific signaling pathway for Imidazo[1,2-a]pyridine-3-sulfonic acid has not been elucidated, many imidazo[1,2-a]pyridine-based drugs exert their effects by interacting with specific protein targets, such as receptors or enzymes, thereby modulating intracellular signaling cascades. For example, kinase inhibitors based on this scaffold would interfere with phosphorylation events that are critical for cell growth and survival.
Caption: A generalized model of how imidazo[1,2-a]pyridine derivatives can modulate cellular signaling pathways.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a versatile and valuable platform in medicinal chemistry and materials science. While specific, detailed experimental data for Imidazo[1,2-a]pyridine-3-sulfonic acid is limited in the public domain, this guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the core structure, drawing on data from closely related analogues. The predictable reactivity of the C-3 position allows for a variety of functionalizations, including sulfonation, which can significantly alter the physicochemical and biological properties of the molecule. Further research into the specific characteristics and applications of Imidazo[1,2-a]pyridine-3-sulfonic acid is warranted to fully explore its potential in drug discovery and other scientific fields.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
